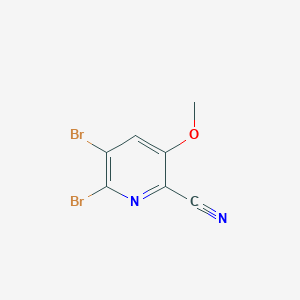

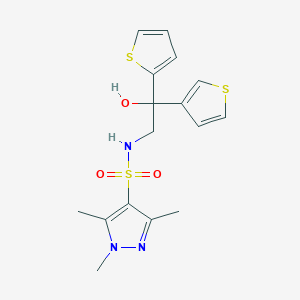

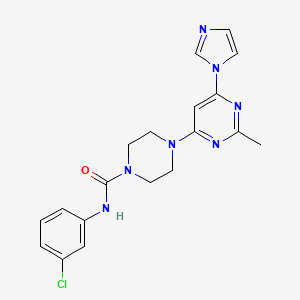

![molecular formula C18H15ClN6O B2709257 5-Chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380180-65-2](/img/structure/B2709257.png)

5-Chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Molecular Docking

Novel pyridine and fused pyridine derivatives have been synthesized from related starting materials, demonstrating potential interactions with GlcN-6-P synthase, a target protein. These compounds, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, exhibited antimicrobial and antioxidant activity, hinting at the broad utility of related compounds in drug discovery and biological research (Flefel et al., 2018).

Heterocyclic Systems and Nucleoside Candidates

Pyridofuro compounds, synthesized from similar precursors, provide a foundation for the development of novel heterocyclic systems. These compounds have been pivotal in expanding the scope of medicinal chemistry, demonstrating the versatility of pyridine carbonitriles in synthesizing compounds with potential nucleoside applications (El‐Sayed et al., 2014).

Anticonvulsant Drug Properties

The structural and electronic properties of anticonvulsant drugs derived from related compounds provide insight into their interaction with biological systems. These findings are crucial for the design of new therapeutic agents, showcasing the importance of pyridazine derivatives in pharmaceutical research (Georges et al., 1989).

Antibacterial Activity and Novel Pyrimidines

Related compounds, like 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile, have been utilized as precursors for synthesizing novel pyrimidines with evaluated antibacterial activity. This underscores the potential of such compounds in contributing to the development of new antibacterial agents (Hamid & Shehta, 2018).

Mechanism of Action

Target of Action

Pyridazine and pyridazinone derivatives, which “5-Chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile” is part of, have been shown to have numerous practical applications . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Mode of Action

The mode of action of “this compound” would depend on its specific targets. Generally, these compounds interact with their targets to modulate their function, leading to therapeutic effects .

Biochemical Pathways

The specific biochemical pathways affected by “this compound” would depend on its targets. Pyridazine and pyridazinone derivatives have been shown to affect a wide range of biochemical pathways .

Result of Action

The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These effects are usually studied in vitro and in vivo to understand the compound’s therapeutic potential .

properties

IUPAC Name |

5-chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6O/c19-14-10-13(11-20)12-21-18(14)25-7-5-24(6-8-25)17-4-3-15(22-23-17)16-2-1-9-26-16/h1-4,9-10,12H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZUEQBDJNAVJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=C(C=C(C=N4)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

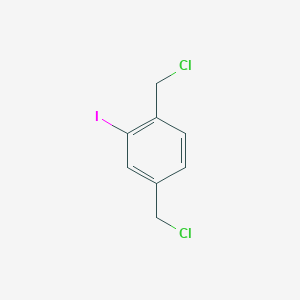

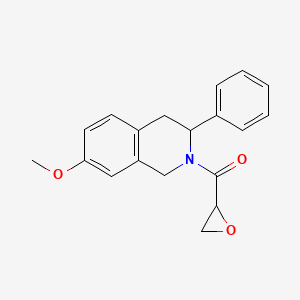

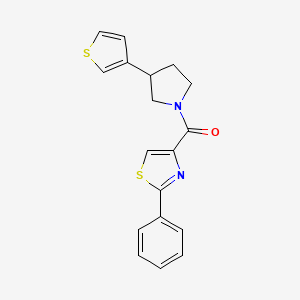

![Methyl 3-[{2-[(2-methylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2709178.png)

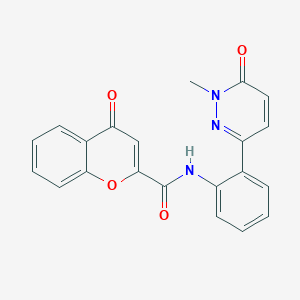

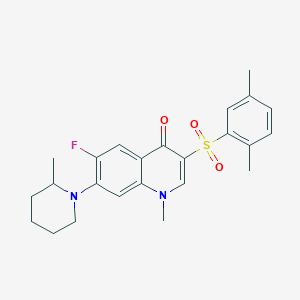

![2-[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]-5-methylbenzoic acid](/img/structure/B2709181.png)

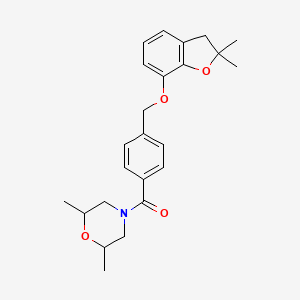

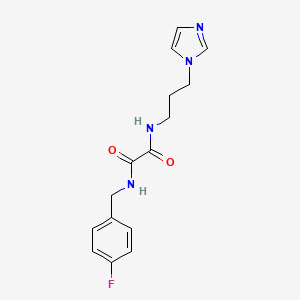

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid](/img/structure/B2709191.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2709197.png)